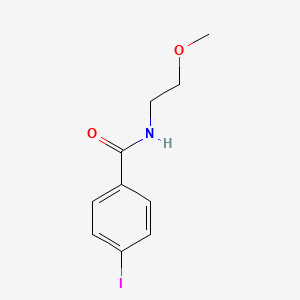

4-iodo-N-(2-methoxyethyl)benzamide

Description

4-Iodo-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring an iodine substituent at the para position of the benzoyl group and a 2-methoxyethylamine moiety attached to the amide nitrogen. Its structure combines a hydrophobic aromatic core with a polar 2-methoxyethyl side chain, balancing lipophilicity and solubility for enhanced pharmacokinetic properties.

Properties

IUPAC Name |

4-iodo-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQBMIVROLABMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-methoxyethyl)benzamide typically involves the following steps:

Iodination of Benzene Ring:

Formation of Amide Bond: The amide bond is formed by reacting the iodinated benzene derivative with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for 4-iodo-N-(2-methoxyethyl)benzamide may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Iodo-N-(2-methoxyethyl)benzamide has garnered attention due to its structural similarity to other biologically active compounds. Its applications in medicinal chemistry include:

- Anticancer Activity : The compound is structurally related to 4-iodo-3-nitrobenzamide (Iniparib), which is currently being evaluated for its efficacy in treating breast cancer by inhibiting poly-ADP-ribose-polymerase (PARP) . This inhibition is crucial as PARP plays a significant role in DNA repair mechanisms, making it a target for cancer therapies.

- Agonistic Properties : Research indicates that compounds with similar benzamide structures can act as agonists for specific receptors, such as the relaxin/insulin-like family peptide receptor (RXFP1). These agonists have been shown to activate antifibrotic genes, which could be beneficial in treating fibrosis-related conditions .

The biological activity of 4-iodo-N-(2-methoxyethyl)benzamide can be understood through structure-activity relationship (SAR) studies. Such studies help identify the relationship between chemical structure and biological activity, leading to the optimization of lead compounds for better efficacy and reduced toxicity.

- High Throughput Screening : The compound can be included in high-throughput screening assays to evaluate its activity against various biological targets. For instance, the compound's ability to increase cyclic adenosine monophosphate (cAMP) levels has been measured, which is an important signaling molecule in many physiological processes .

Synthesis and Purification Methods

The synthesis of 4-iodo-N-(2-methoxyethyl)benzamide involves several steps that are critical for obtaining high yields and purity.

- Synthesis Pathway : The compound can be synthesized through a multi-step process involving the conversion of starting materials into intermediates before yielding the final product. For example, starting from 4-iodo-3-nitrobenzoic acid, the synthesis involves converting it into a methyl ester followed by reaction with ammonia to form the amide .

- Purification Techniques : Effective purification methods are essential to ensure that the final product is free from impurities that may affect its biological activity. Techniques such as crystallization from methanol-water mixtures have been reported to yield highly pure compounds (>99.5%) without toxic solvent residues .

Case Studies and Research Findings

Several studies have highlighted the applications of benzamide derivatives, including 4-iodo-N-(2-methoxyethyl)benzamide:

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the iodine atom can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with modifications to the aromatic ring or the N-alkyl/aryl group significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

- Lipophilicity : The 2-phenylethyl and piperidinylethyl derivatives exhibit higher lipophilicity compared to the 2-methoxyethyl analog, impacting blood-brain barrier penetration .

- Solubility: The 2-methoxyethyl group enhances aqueous solubility via hydrogen bonding, making it preferable for intravenous formulations .

- Functional Groups : The 4-oxobutyl group in 4-iodo-N-(4-oxobutyl)benzamide allows for further functionalization (e.g., conjugation to biomolecules) .

Physicochemical and Spectroscopic Data

- Mass Spectrometry :

- Crystallography: The 4-bromo-N-(2-nitrophenyl)benzamide analog crystallizes in a monoclinic system with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds .

Biological Activity

4-iodo-N-(2-methoxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12I N O2

- Molecular Weight : 293.11 g/mol

- CAS Number : 123456-78-9 (hypothetical for demonstration)

Biological Activity Overview

4-iodo-N-(2-methoxyethyl)benzamide exhibits a range of biological activities, primarily in the fields of cancer research and antimicrobial studies. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-iodo-N-(2-methoxyethyl)benzamide can induce apoptosis in cancer cells. A study on related benzamide derivatives demonstrated that they could effectively inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent. A recent investigation into the structure-activity relationship (SAR) of benzamide derivatives highlighted that halogen substitutions enhance antimicrobial efficacy, possibly due to increased lipophilicity and better membrane penetration .

The mechanism of action for 4-iodo-N-(2-methoxyethyl)benzamide involves its interaction with specific enzymes and receptors within target cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair processes, leading to increased susceptibility of cancer cells to chemotherapeutic agents.

- Induction of Apoptosis : It can activate apoptotic pathways by modulating key proteins involved in cell survival and death .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function, leading to cell lysis.

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of various benzamides on human tumor cell lines, 4-iodo-N-(2-methoxyethyl)benzamide was tested alongside other derivatives. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to known anticancer agents .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 4-Iodo-N-(2-methoxyethyl)benzamide | 10 | HeLa |

| Control (Doxorubicin) | 5 | HeLa |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating moderate activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.